molecular formula C10H6F3N3O3 B2824394 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one CAS No. 692281-44-0

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

Cat. No. B2824394
CAS RN: 692281-44-0
M. Wt: 273.171
InChI Key: CWRUNTKWRFYRDC-UHFFFAOYSA-N
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Description

“2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one” is a complex organic compound. It contains a pyrazolone ring which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The pyrazolone ring is substituted with a 4-nitrophenyl group and a trifluoromethyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used for synthesizing other pyrazolone derivatives. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a nitrophenyl group, and a trifluoromethyl group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being studied for its antimicrobial properties, like other pyrazolone derivatives, it might work by inhibiting the growth of bacteria .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through laboratory testing. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could include studying its potential uses, such as its antimicrobial properties, and further investigating its physical and chemical properties .

properties

IUPAC Name

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O3/c11-10(12,13)8-5-9(17)15(14-8)6-1-3-7(4-2-6)16(18)19/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRUNTKWRFYRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(N2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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